Y4R Positive Allosteric Modulation Potency
In a calcium 2+ flux assay measuring positive allosteric modulation of the human Y4 receptor (Y4R) expressed in COS-7 cells, VU0506013 demonstrated an EC50 of 125 nM [1]. This value represents its potency in enhancing the signaling of the endogenous agonist, pancreatic polypeptide (PP). The primary paper's SAR study revealed that several close structural analogs, including modifications to the pyrrolidine and o-tolyloxy moieties, exhibited reduced Y4R affinity and/or altered potentiation of PP signaling [2].
| Evidence Dimension | EC50 for positive allosteric modulation of human Y4R |
|---|---|
| Target Compound Data | 125 nM |
| Comparator Or Baseline | Several structural analogs (unspecified) showed reduced Y4R affinity and/or altered potentiation. |
| Quantified Difference | The target compound is a potent PAM; specific analog EC50 values are not publicly available in the abstract, but the SAR study confirms that modifications to the scaffold significantly impact activity. |
| Conditions | Calcium 2+ flux assay in COS-7 cells expressing human Y4R. |
Why This Matters
This quantitative potency establishes VU0506013 as a validated chemical probe for studying Y4R allosteric modulation, and its specific EC50 value serves as a benchmark for evaluating other putative Y4R PAMs.
- [1] Guide to Pharmacology. VU0506013 Ligand Activity Charts. Ligand ID: 14061. View Source
- [2] Schüß C, Vu O, Mishra NM, Tough IR, Du Y, Stichel J, Cox HM, Weaver CD, Meiler J, Emmitte KA, Beck-Sickinger AG. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator VU0506013. J Med Chem. 2023 Jul 13;66(13):8745-8766. View Source
